molecular formula C26H28O16 B11935470 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

Cat. No.: B11935470
M. Wt: 596.5 g/mol
InChI Key: NIABBGMPPWXWOJ-JQSBCWDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schaftoside is a flavonoid compound, specifically a flavone-C-glycoside, known for its diverse biological activities. It is commonly found in various plants, including rice and traditional Chinese medicinal herbs. Schaftoside has gained attention for its potential therapeutic applications, particularly in the treatment of diseases such as COVID-19 and cerebral ischemia-reperfusion injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

Schaftoside can be synthesized through a series of glycosylation reactions. The biosynthesis of schaftoside involves the sequential action of two C-glucosyltransferases (CGTs). The first enzyme, CGTa, catalyzes the C-glucosylation of the 2-hydroxyflavanone aglycone, while the second enzyme, CGTb, catalyzes the C-arabinosylation of the mono-C-glucoside .

Industrial Production Methods

Industrial production of schaftoside typically involves extraction from natural sources such as rice and other plants. The extraction process may include steps like solvent extraction, column chromatography, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Schaftoside undergoes various chemical reactions, including glycosylation, oxidation, and interaction with proteins. The glycosylation pathway involves the addition of sugar moieties to the flavonoid backbone, while oxidation reactions can modify the hydroxyl groups on the flavonoid structure .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of schaftoside include glycosyltransferases, oxidizing agents, and solvents like dimethyl sulfoxide (DMSO) and methanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the enzymes and reagents .

Major Products Formed

The major products formed from the reactions involving schaftoside include various glycosylated derivatives and oxidized forms of the compound. These products can exhibit different biological activities and properties depending on the specific modifications .

Mechanism of Action

Schaftoside exerts its effects through various molecular targets and pathways. In the context of COVID-19, it inhibits the 3CL pro and PL pro proteases of the SARS-CoV-2 virus, thereby preventing viral replication. Additionally, it enhances the immune response of host cells . In cerebral ischemia-reperfusion injury, schaftoside activates the AMPK/mTOR pathway, promoting autophagy and reducing apoptosis and inflammation . It also interacts with the NlCDK1 protein in rice, contributing to plant defense against pests .

Comparison with Similar Compounds

Schaftoside is structurally similar to other flavonoid glycosides such as isoschaftoside, violanthin, and isoviolanthin. These compounds share similar glycosylation patterns but differ in the specific sugar moieties attached to the flavonoid backbone . Schaftoside is unique in its dual glycosylation pattern, with both glucose and arabinose moieties, which contributes to its distinct biological activities and potential therapeutic applications .

Similar Compounds

Schaftoside’s unique glycosylation pattern and diverse biological activities make it a compound of significant interest in scientific research and pharmaceutical development.

Properties

Molecular Formula

C26H28O16

Molecular Weight

596.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C26H28O16/c27-6-13-16(32)18(34)20(36)26(40-13)41-23-17(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-22(14)24(21(23)37)42-25-19(35)15(31)11(30)7-38-25/h1-5,11,13,15-16,18-20,25-28,30-37H,6-7H2/t11-,13-,15-,16-,18+,19+,20-,25?,26?/m1/s1

InChI Key

NIABBGMPPWXWOJ-JQSBCWDXSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)OC2=C3C(=C(C(=C2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C3C(=C(C(=C2O)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Origin of Product

United States

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